2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid
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Overview
Description
2-{1-Azabicyclo[331]nonan-5-yl}acetic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid can be achieved through several synthetic routes. One common method involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired bicyclic framework . Additionally, multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl compounds, can also be employed to synthesize bicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid can be compared with other bicyclic compounds, such as:
2-Azabicyclo[3.3.1]nonane: This compound shares a similar core structure but lacks the acetic acid functional group.
3-Azabicyclo[3.3.1]nonane: Another related compound with a different nitrogen position within the bicyclic framework.
Bicyclo[3.3.1]nonane derivatives: These compounds have various substituents and functional groups, offering diverse chemical and biological properties
The uniqueness of 2-{1-Azabicyclo[33
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(1-azabicyclo[3.3.1]nonan-5-yl)acetic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)7-10-3-1-5-11(8-10)6-2-4-10/h1-8H2,(H,12,13) |
InChI Key |
XKFUJKZHGWWMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C1)C2)CC(=O)O |
Origin of Product |
United States |
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